molecular formula C10H11NO2 B1313589 N-(5-Formyl-2-methylphenyl)acetamide CAS No. 63913-25-7

N-(5-Formyl-2-methylphenyl)acetamide

Cat. No.: B1313589
CAS No.: 63913-25-7
M. Wt: 177.2 g/mol
InChI Key: ZXYUIFVPXYYAAW-UHFFFAOYSA-N
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Description

N-(5-Formyl-2-methylphenyl)acetamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol. It is used in various fields, including medicinal chemistry, pharmaceuticals, and industrial processes.

Scientific Research Applications

N-(5-Formyl-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

Preparation Methods

The synthesis of N-(5-Formyl-2-methylphenyl)acetamide typically involves the reaction of 5-formyl-2-methylphenylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then purified through recrystallization to obtain the final product.

Chemical Reactions Analysis

N-(5-Formyl-2-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Comparison with Similar Compounds

N-(5-Formyl-2-methylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(5-Formyl-2-methoxyphenyl)acetamide: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.

    N-(5-Formyl-2-fluorophenyl)acetamide: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions with biological targets.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(5-formyl-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-3-4-9(6-12)5-10(7)11-8(2)13/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYUIFVPXYYAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493987
Record name N-(5-Formyl-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63913-25-7
Record name N-(5-Formyl-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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